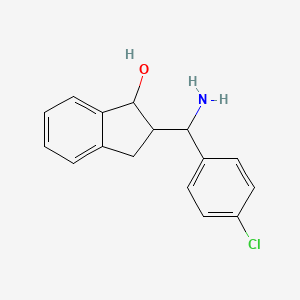

2-(alpha-Amino-p-chlorobenzyl)-1-indanol

Description

Properties

CAS No. |

27250-24-4 |

|---|---|

Molecular Formula |

C16H16ClNO |

Molecular Weight |

273.75 g/mol |

IUPAC Name |

2-[amino-(4-chlorophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C16H16ClNO/c17-12-7-5-10(6-8-12)15(18)14-9-11-3-1-2-4-13(11)16(14)19/h1-8,14-16,19H,9,18H2 |

InChI Key |

WCKAGTONKQFNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)C(C3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Indanone-Based Synthetic Routes

A fundamental approach begins with the synthesis of indanone derivatives, which serve as versatile intermediates. The preparation of the indanol core structure can be accomplished through several established methods, including cyclization of arylpropionic acids. Price and Lewis demonstrated the cyclization of hydrocinnamic acid to form unsubstituted 1-indanone in 27% yield using 20% sulfuric acid at 140°C. Improved yields of 76% were later achieved through the cyclization of 3-(2-bromophenyl)propionic acid conducted at -100°C in the presence of n-butyllithium.

For substituted indanones, the cyclization of 3-arylpropionic acids catalyzed by terbium triflate (Tb(OTf)₃) at 250°C produces substituted 1-indanones in yields of up to 74%. This approach is particularly valuable for creating indanones with substituents on the aromatic ring, which could subsequently be transformed into the desired this compound.

A versatile method involves the cyclization of both arylpropionic and 3-arylacrylic acids in the presence of polyphosphoric and sulfuric acids, providing 1-indanones in excellent yields ranging from 60-90%. This approach offers considerable flexibility in terms of substrate scope and functional group compatibility.

Chloro-Substituted Indanol Precursors

For the preparation of chloro-substituted indanones specifically relevant to our target compound, specialized methodologies have been developed. A notable synthetic approach for 5-chloro-1-indanone employs 3,4'-dichloropropiophenone as the starting material. This method utilizes an aprotic acid catalyst (such as aluminum trichloride) and a phase transfer catalyst, with the reaction conducted at elevated temperatures of 150-180°C for 2-5 hours.

The process includes the following key steps:

- Weighing 3,4'-dichloropropiophenone and an aprotic acid catalyst

- Heating the mixture to 80-100°C to achieve a molten state

- Adding a phase transfer catalyst and heating to 150-180°C

- Cooling the reaction mixture to 70-80°C and transferring to cold water (0-5°C)

- Isolation and purification of the product

This method has demonstrated substantial improvement over traditional Friedel-Crafts alkylation approaches, yielding 5-chloro-1-indanone with up to 85.1% yield and 99.4% purity. Such chloro-substituted intermediates could serve as valuable building blocks in the synthesis of this compound.

Aminoindanol Approaches

A promising strategy for the synthesis of this compound involves utilizing aminoindanol derivatives as key intermediates. The preparation of cis-1-aminoindan-2-ol, which shares structural features with our target compound, has been well-documented in the literature.

One classical approach reported by Lutz and Wayland in 1951 begins with trans-2-bromoindan-1-ol, which is treated with excess ammonia to form trans-1-aminoindan-2-ol, presumably via an indene oxide intermediate. The trans-aminoindanol is subsequently transformed to the corresponding amide, followed by conversion to a cis-oxazoline intermediate using thionyl chloride. Acidic hydrolysis of this oxazoline furnishes racemic cis-1-aminoindan-2-ol.

Stereoselective Synthesis Methodologies

Epoxidation-Amination Sequence

Cascade Cyclization Approaches

One-Pot Transformation Strategies

The development of one-pot transformation strategies represents an important direction for efficient synthesis of complex molecules like this compound. A one-step synthesis of 1-indanones through niobium pentachloride (NbCl₅)-induced Friedel-Crafts reactions has been described by Barbosa and colleagues. This approach utilizes 3,3-dimethylacrylic acid, aromatic substrates, and NbCl₅ as a catalyst to obtain 1-indanone derivatives in yields of up to 78%.

Analytical Methods for Characterization

Chromatographic and Spectroscopic Techniques

The characterization of this compound and its synthetic intermediates requires robust analytical methodologies. High-performance liquid chromatography (HPLC) has been extensively employed for monitoring reactions and determining enantiomeric excess in the synthesis of related compounds.

For the determination of optical purity, polarimetry has proven valuable. For example, cis-(1S,2R)-1-amino-2-indanol has been characterized with a specific rotation [α]D25 = -65° (c=1.0, CHCl3).

Table 4: Analytical techniques for characterization of aminoindanol derivatives

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Amino-p-chlorobenzyl)-1-indanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more reduced derivatives.

Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(alpha-Amino-p-chlorobenzyl)-1-indanol is a chemical compound belonging to the indanol class, characterized by an indane structure with an amino group and a p-chlorobenzyl substituent. The compound has a chiral center, contributing to its potential biological activity. Indanols are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The p-chlorobenzyl group enhances the lipophilicity and potentially the biological activity of the compound, allowing for interactions with various biological targets.

Applications of this compound

This compound and its derivatives have applications across various fields:

- Medicinal Chemistry Indanols are significant in medicinal chemistry due to their diverse pharmacological properties.

- Pharmacology This compound exhibits biological activities, particularly in pharmacology.

- Synthesis of analogs It is crucial for synthesizing analogs that may exhibit improved pharmacological properties.

Biological Activities

This compound exhibits notable biological activities, particularly in pharmacology. Compounds of this class have been reported to possess:

- Antimicrobial properties

- CNS (Central Nervous System) effects

- Potential anticancer properties

- Enhanced lipophilicity

These activities highlight the therapeutic potential of this compound and its derivatives.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets:

- Efficacy and safety profile determination.

- Essential for determining the efficacy and safety profile of this compound in clinical settings.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(alpha-Amino-benzyl)-1-indanol | Benzyl instead of p-chlorobenzyl | Antimicrobial, CNS effects |

| 2-(alpha-Amino-phenethyl)-1-indanol | Phenethyl group | Potential anticancer properties |

| 3-(alpha-Amino-p-fluorobenzyl)-1-indanol | p-Fluorobenzyl substituent | Enhanced lipophilicity |

Mechanism of Action

The mechanism of action of 2-(alpha-Amino-p-chlorobenzyl)-1-indanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Indanol

1-Indanol (C₉H₁₀O) shares the indane backbone with the target compound but lacks the p-chlorobenzylamine group. Key distinctions include:

- Chromatographic Behavior: 1-Indanol exhibits strong retention on TPP columns due to π–π interactions between its aromatic ring and the stationary phase, contrasting with linear alcohols like n-decanol .

- Conformational Stability: 1-Indanol adopts an equatorial (eq) conformation in low-polarity environments, stabilized by intramolecular interactions between the hydroxyl group and the aromatic ring. This preference is absent in simpler alcohols like 1-propanol or cyclopentanol .

- Enzymatic Reactivity: DNT dioxygenase converts indan to 1-indanol, unlike its inability to oxidize indan to 1,2-dihydroxyindan, a reaction catalyzed by naphthalene dioxygenase (NDO) .

Cyclopentanol

Cyclopentanol (C₅H₁₀O) shares a cyclic alcohol structure but lacks aromaticity. Differences include:

- Hydrogen Bonding: Cyclopentanol’s axial conformation is energetically favored, unlike 1-indanol’s equatorial dominance, attributed to the latter’s aromatic ring influencing stereoelectronic effects .

- OH Stretching Frequency: Cyclopentanol’s OH absorption at 3650 cm⁻¹ (axial) aligns with 1-indanol’s axial form (3650 cm⁻¹), but the equatorial 1-indanol absorbs at 3627 cm⁻¹ due to ring interactions .

1-Phenylethanol

1-Phenylethanol (C₈H₁₀O) has a benzyl alcohol structure but differs in hydroxyl positioning:

- Conformational Flexibility: The terminal methyl group in 1-phenylethanol disrupts planarity with the aromatic ring, reducing direct π–π interactions compared to 1-indanol .

Key Data Tables

Table 1: Physicochemical Properties of 1-Indanol and Analogs

Table 2: Enzymatic Reactivity Comparison

Research Findings and Implications

- Chromatographic Separation: The TPP stationary phase resolves 1-indanol from nerol and n-decanol via π–π stacking, a property exploitable for purifying aromatic alcohols .

- Conformational Influence: The equatorial preference in 1-indanol (vs. axial in cyclopentanol) suggests aromatic rings modulate stereoelectronic effects, impacting drug design for rigid scaffolds .

- Catalytic Specificity : The inability of DNT dioxygenase to produce dihydroxyindan highlights substrate-specific limitations compared to NDO, informing biocatalyst engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.